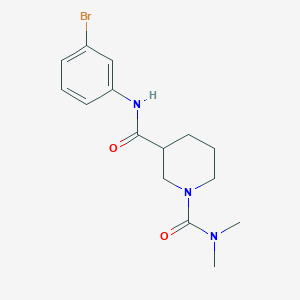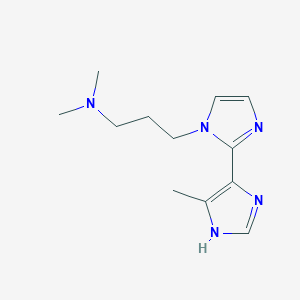
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as BRD7552, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized in the laboratory and is currently being studied for its mechanism of action, biochemical and physiological effects, and other potential applications.
Mécanisme D'action
The exact mechanism of action of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not yet fully understood. However, it is believed that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may also act by reducing inflammation in the body.
Biochemical and Physiological Effects:
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One possible direction is the further exploration of its potential therapeutic applications in cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide and to identify any potential side effects or limitations of its use. Finally, the synthesis of analogs of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may lead to the discovery of even more potent compounds with therapeutic potential.
Méthodes De Synthèse
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step is the reaction of 3-bromobenzaldehyde with N,N-dimethylpropane-1,3-diamine to form the intermediate 3-bromo-N,N-dimethylbenzylamine. This intermediate is then reacted with diethyl oxalate to produce the final product, N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide.
Applications De Recherche Scientifique
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study found that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide can inhibit the growth of cancer cells in vitro. Another study found that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide can reduce inflammation in animal models of arthritis. These findings suggest that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may have potential applications in the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
3-N-(3-bromophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-18(2)15(21)19-8-4-5-11(10-19)14(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATJBQLVTBQZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5484089.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5484098.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B5484101.png)
![N-[(1S)-1-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-3-(methylthio)propyl]acetamide](/img/structure/B5484114.png)
![2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5484115.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5484118.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5484122.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484134.png)
![{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride](/img/structure/B5484140.png)
![ethyl 3-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5484154.png)


![benzyl 4-{[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5484165.png)